molecular formula C10H9F3N2O B13767562 Fluminorex CAS No. 720-76-3

Fluminorex

Cat. No.: B13767562
CAS No.: 720-76-3
M. Wt: 230.19 g/mol
InChI Key: NMGYDYBWRZHLHR-UHFFFAOYSA-N
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Description

Fluminorex is a centrally acting sympathomimetic compound that is chemically related to other drugs such as aminorex and pemoline. It was initially developed as an appetite suppressant by McNeil Laboratories in the 1950s . The compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.

Preparation Methods

The synthesis of Fluminorex involves several key steps. One of the primary synthetic routes includes the reaction of 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol with cyanogen bromide. This reaction leads to the formation of the oxazoline ring, which is a crucial structural component of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Fluminorex undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the aromatic ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reference compound in the study of sympathomimetic agents and their effects on the central nervous system.

    Biology: Research has explored its effects on neurotransmitter release and uptake, providing insights into its potential use in treating neurological disorders.

    Medicine: Although initially developed as an appetite suppressant, its stimulant properties have led to investigations into its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Fluminorex and its derivatives are used in the development of new pharmacological agents and as a reference standard in analytical chemistry.

Mechanism of Action

Fluminorex exerts its effects primarily by acting as a sympathomimetic agent. It stimulates the release of norepinephrine and dopamine, which are key neurotransmitters involved in the regulation of mood, attention, and appetite . The compound binds to and activates adrenergic receptors, leading to increased neurotransmitter release and subsequent stimulation of the central nervous system.

Comparison with Similar Compounds

Fluminorex is chemically related to several other compounds, including:

    Aminorex: Known for its stimulant properties and potential for abuse.

    Pemoline: Used in the treatment of ADHD but has been associated with hepatotoxicity.

    Clominorex: Another stimulant with similar effects to this compound.

    Cyclazodone: A stimulant with potential cognitive-enhancing effects.

    Fenozolone: Used as a stimulant and anorectic agent.

    Thozalinone: Known for its stimulant and antidepressant properties.

This compound is unique in its specific chemical structure, which includes a trifluoromethyl group and an oxazoline ring. This structure contributes to its distinct pharmacological profile and differentiates it from other related compounds .

Properties

720-76-3

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-4,8H,5H2,(H2,14,15)

InChI Key

NMGYDYBWRZHLHR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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